Bis(p-nitrophenyl) sulfoxide
Description
Significance of Diaryl Sulfoxides in Modern Organic Chemistry
Diaryl sulfoxides are a class of organosulfur compounds that have long captured the interest of organic chemists due to their unique reactivity and diverse applications. ijcce.ac.ir They serve as pivotal intermediates in the synthesis of a wide array of organosulfur compounds, including pharmaceuticals and natural products. ijcce.ac.ir The sulfoxide (B87167) group can be readily transformed into other functional groups, highlighting its versatility in synthetic organic chemistry. jchemrev.com
One of the most notable features of sulfoxides is their chirality when the two organic substituents are different, making them valuable as chiral auxiliaries in asymmetric synthesis. ijcce.ac.irnih.gov This has been instrumental in the development of enantioselective methods for creating complex molecules with specific stereochemistry. Furthermore, diaryl sulfoxides are precursors to triarylsulfonium salts, which find use as photoactive cationic initiators in processes like lithography. ijcce.ac.ir
The synthesis of diaryl sulfoxides can be achieved through various methods. A common approach is the oxidation of the corresponding diaryl sulfides. wikipedia.org Care must be taken during this process to prevent overoxidation to the sulfone. wikipedia.org Another direct method involves the Friedel-Crafts sulfinylation of arenes with thionyl chloride or sulfur dioxide, often catalyzed by strong acids or Lewis acids. ijcce.ac.irwikipedia.org Recent advancements have focused on developing milder and more efficient synthetic routes, including palladium-catalyzed cross-coupling reactions and solvent-free methods. ijcce.ac.irnih.gov These developments have expanded the accessibility and structural diversity of diaryl sulfoxides available for research. acs.org
Historical Development and Academic Relevance of Bis(p-nitrophenyl) Sulfoxide
The study of diaryl sulfoxides, including this compound, has a history rooted in the fundamental exploration of organosulfur chemistry. Early research focused on understanding the basic properties and reactions of these compounds. The synthesis of bis(p-nitrophenyl) sulfide (B99878), a precursor to the sulfoxide, was reported as early as 1948. acs.org
The academic relevance of this compound stems from the influence of its two nitro groups. These electron-withdrawing groups make the sulfur atom more electrophilic and susceptible to nucleophilic attack. This property has been exploited in various chemical reactions and mechanistic studies. For instance, the oxidation of the highly deactivated bis(4-nitrophenyl) sulfide to its corresponding sulfoxide and sulfone has been achieved in high yields using specific catalytic systems. oup.comoup.com
The compound has also been utilized in studies exploring the reactivity of related phosphate (B84403) esters. For example, bis(p-nitrophenyl) phosphate has been used as an activated analog of DNA in studies of artificial nucleases. acs.orgmdpi.comtargetmol.com While not the sulfoxide itself, the "bis(p-nitrophenyl)" moiety is common and its electronic effects are a key area of investigation.
Current Research Landscape and Future Directions for this compound Studies
Current research involving this compound and related diaryl sulfoxides is multifaceted. One area of focus is their application in catalysis and synthesis. For example, diaryl sulfoxides have been used as coupling partners in cross-coupling reactions to form biaryls, demonstrating their utility in constructing complex organic molecules. researchgate.net Palladium-catalyzed reactions have been developed for the double borylation of diaryl sulfoxides, converting both aryl rings into valuable borylated products. thieme-connect.com
Another active area of research is the exploration of the reactivity of the sulfoxide group itself. Studies have investigated the Julia-Kocienski type olefination reactions, where heteroaryl sulfoxides have been shown to convert carbonyl compounds to alkenes. cas.cn This highlights the potential for developing novel synthetic methodologies based on the unique reactivity of sulfoxides.
Future research on this compound is likely to focus on several key areas:
Development of Novel Catalytic Systems: The design of new catalysts for the selective transformation of the sulfoxide group or for reactions involving the entire molecule will continue to be a priority.
Applications in Materials Science: The unique electronic and structural properties of this compound could be harnessed in the development of new materials with interesting optical or electronic properties.
Mechanistic Investigations: Further detailed studies into the reaction mechanisms of this compound will provide a deeper understanding of its reactivity and guide the design of new applications.
Chemical Compound Information
| Compound Name |
| Bis(p-nitrophenyl) phosphate |
| Bis(p-nitrophenyl) sulfone |
| Bis(p-nitrophenyl) sulfide |
| This compound |
| Dimethyl sulfoxide |
| p-nitrochlorobenzene |
| Potassium xanthate |
| Sulfur dioxide |
| Thionyl chloride |
| Triarylsulfonium salts |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H8N2O5S |
| Molecular Weight | 292.27 g/mol |
| CAS Number | 1774-38-5 |
| Appearance | Not explicitly stated in the provided results |
| Melting Point | 176-177 °C oup.com |
| Solubility | Soluble in acetonitrile (B52724) oup.com |
| IUPAC Name | 1-nitro-4-(4-nitrophenyl)sulfinylbenzene nih.gov |
Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features |
| ¹H NMR (CDCl₃) | δ = 7.90 (d, J = 9 Hz, 4H), 8.35 (d, J = 9 Hz, 4H) oup.com |
| ¹³C NMR (CDCl₃) | Data available but specific shifts not detailed in the provided results. nih.gov |
| IR (KBr) | 1052 cm⁻¹ oup.com |
| UV-Vis | Spectra available but specific λmax not detailed in the provided results. nih.gov |
| Mass Spectrometry (GC-MS) | Data available but specific fragmentation not detailed in the provided results. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-nitro-4-(4-nitrophenyl)sulfinylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O5S/c15-13(16)9-1-5-11(6-2-9)20(19)12-7-3-10(4-8-12)14(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPAYJWJHKMOHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170298 | |
| Record name | Benzene, 1,1'-sulfinylbis(4-nitro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1774-38-5 | |
| Record name | 1,1′-Sulfinylbis[4-nitrobenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1774-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfoxide, bis(p-nitrophenyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001774385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC154268 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154268 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC82906 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-sulfinylbis(4-nitro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bis P Nitrophenyl Sulfoxide
Oxidation Strategies from Bis(p-nitrophenyl) Sulfide (B99878) Precursors
The conversion of bis(p-nitrophenyl) sulfide to bis(p-nitrophenyl) sulfoxide (B87167) is a key transformation that can be achieved through various oxidation strategies. These methods can be broadly categorized into stoichiometric and catalytic approaches.
Stoichiometric Oxidation Approaches
Stoichiometric oxidation involves the use of an oxidizing agent in at least an equimolar amount relative to the sulfide.
Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for the oxidation of sulfides to sulfoxides. mdpi.comgoogle.com The reaction's selectivity towards the sulfoxide or the further oxidized sulfone can often be controlled by managing the reaction temperature and the stoichiometry of the oxidant. derpharmachemica.com For instance, using 1.2 equivalents of m-CPBA in THF at 0°C has been shown to be effective for the selective oxidation of various sulfides to their corresponding sulfoxides. derpharmachemica.com While specific studies focusing solely on the m-CPBA oxidation of bis(p-nitrophenyl) sulfide are not extensively detailed in the provided results, the general principles of sulfide oxidation using m-CPBA are well-established. derpharmachemica.com The use of an equimolar amount of the oxidant generally favors the formation of the sulfoxide. google.com
Catalytic Oxidation Systems
Catalytic systems offer a more efficient alternative, utilizing a substoichiometric amount of a catalyst to activate a terminal oxidant, such as hydrogen peroxide.
Methyltrioxorhenium (MTO, CH₃ReO₃) has emerged as a highly effective catalyst for the oxidation of sulfides using hydrogen peroxide (H₂O₂). oup.comcapes.gov.broup.com This catalytic system is known for its high efficiency and selectivity, allowing for the conversion of sulfides to either sulfoxides or sulfones by adjusting the reaction conditions. oup.comcapes.gov.br
For the synthesis of bis(p-nitrophenyl) sulfoxide, a strongly deactivated sulfide, the MTO/H₂O₂ system has proven to be particularly effective. oup.comcapes.gov.broup.com The use of an equimolar amount of hydrogen peroxide in the presence of MTO leads to the selective formation of the corresponding sulfoxide in excellent yields. oup.comcapes.gov.br
The choice of solvent plays a crucial role in the efficiency and selectivity of MTO-catalyzed sulfoxidation. While ethanol (B145695) is a commonly used solvent for many sulfide oxidations with the MTO/H₂O₂ system, for bis(p-nitrophenyl) sulfide, acetonitrile (B52724) is the preferred solvent. oup.com This is because bis(p-nitrophenyl) sulfide has limited solubility in other common solvents, and acetonitrile effectively dissolves it, ensuring a homogeneous reaction mixture. oup.com The use of acetonitrile facilitates a smooth conversion to the sulfoxide. oup.com The polarity and basicity of the solvent can have a decisive influence on the reaction rate. researchgate.net
Table 1: Effect of Solvent on MTO-Catalyzed Oxidation of Diphenyl Sulfide (as a model)
| Entry | Solvent | Conversion (%) | Sulfoxide Yield (%) | Sulfone Yield (%) |
| 1 | Ethanol | 98 | 99 | 1 |
| 2 | Acetonitrile | - | - | - |
| 3 | Dichloromethane | - | - | - |
| 4 | Chloroform (B151607) | - | - | - |
| Data based on general findings for diphenyl sulfide oxidation with 1 mol% MTO and 1.1 molar amount of H₂O₂ at room temperature. oup.com Specific data for bis(p-nitrophenyl) sulfide under various solvents was not available. |
Temperature and reaction time are critical parameters for controlling the outcome of the MTO-catalyzed oxidation of bis(p-nitrophenyl) sulfide. Due to its deactivated nature, the oxidation of bis(p-nitrophenyl) sulfide at room temperature is slow, with a significant amount of unreacted sulfide remaining even after 24 hours. oup.com
To achieve a more efficient conversion, elevating the reaction temperature is necessary. A study showed that conducting the reaction at 50°C in acetonitrile allowed for the complete conversion of bis(p-nitrophenyl) sulfide within 8 hours, yielding the corresponding sulfoxide. oup.com This demonstrates that for less reactive substrates like bis(p-nitrophenyl) sulfide, thermal energy is required to overcome the activation barrier for oxidation. oup.com
Table 2: Temperature and Time Optimization for MTO-Catalyzed Oxidation of Bis(p-nitrophenyl) Sulfide
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Sulfoxide Yield (%) |
| 1 | Room Temp | 24 | Incomplete | - |
| 2 | 50 | 8 | Complete | Excellent |
| Data based on the oxidation of bis(4-nitrophenyl) sulfide with H₂O₂/MTO in acetonitrile. oup.com |
Methyltrioxorhenium (MTO)-Catalyzed Oxidations with Hydrogen Peroxide
Selective Formation of Sulfoxide over Sulfone
A significant challenge in the synthesis of this compound is preventing its over-oxidation to the corresponding sulfone. The electron-withdrawing nature of the two nitro groups deactivates the sulfide, making oxidation more difficult than for many other sulfides, but once the sulfoxide is formed, it can be susceptible to further oxidation. oup.comysu.am
A highly effective method for selective sulfoxidation utilizes a methyltrioxorhenium (MTO) catalyst with hydrogen peroxide (H₂O₂) as the oxidant. oup.comoup.com The key to achieving selectivity is the precise control of the stoichiometry of the oxidizing agent. The use of an equimolar amount of hydrogen peroxide relative to the sulfide substrate leads to the formation of the sulfoxide in excellent yields. oup.comlookchem.com In contrast, employing a two-molar excess of H₂O₂ results in the quantitative formation of the sulfone. oup.comlookchem.com
For the strongly deactivated bis(4-nitrophenyl) sulfide, the reaction at room temperature can be very slow, with a large amount of unreacted sulfide remaining even after 24 hours. oup.com Increasing the reaction temperature to 50°C allows the oxidation to the sulfoxide to reach completion within 8 hours, yielding the desired product with high selectivity. oup.com Acetonitrile is often used as a solvent in this case to ensure the complete dissolution of the starting material. oup.com
Table 1: Selective Oxidation of Bis(4-nitrophenyl) Sulfide using MTO/H₂O₂
| Catalyst | Oxidant (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Citation |
| MTO | H₂O₂ (1.1) | Acetonitrile | 50 | 8 | Bis(4-nitrophenyl) sulfoxide | 88 | oup.com |
In this specific reaction, unreacted sulfide (2%) and bis(4-nitrophenyl) sulfone (10%) were also isolated. oup.com
Exploration of Alternative Oxidation Reagents and Conditions
Beyond the well-established MTO/H₂O₂ system, researchers have explored other reagents to achieve the chemoselective oxidation of sulfides, including bis(p-nitrophenyl) sulfide.
1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC): TAPC has been identified as an efficient promoter for the oxidation of sulfides using hydrogen peroxide under solvent-free conditions. ysu.am This method is noted for its excellent yields, short reaction times, and high selectivity for sulfoxide formation, with no significant over-oxidation to the sulfone observed. ysu.am A competition experiment demonstrated that sulfides with electron-withdrawing groups, such as bis(4-nitrophenyl) sulfide, are oxidized more slowly than those with electron-donating groups due to their less nucleophilic sulfur atom. ysu.am
Bidentate Nitrogen-Ligated I(V) Reagents (Bi(N)-HVIs): Hypervalent iodine reagents are also effective for the controlled oxidation of sulfides. In situ generated Bi(N)-HVIs have been screened for this purpose. nih.gov It was found that more electron-deficient aryl sulfides are oxidized to their corresponding sulfoxides in high yields. nih.gov This trend is opposite to that observed with some other oxidation systems. nih.gov
Sodium Chlorite (B76162) and Hydrochloric Acid: An alternative approach involves the in situ generation of chlorine dioxide (ClO₂•) from the reaction of sodium chlorite (NaClO₂) and hydrochloric acid (HCl) in organic solvents. mdpi.com While this system has been optimized for the synthesis of sulfones, it highlights the challenges of oxidizing deactivated substrates like bis(p-nitrophenyl) sulfide, which required a higher loading of the oxidant to achieve complete conversion to the sulfone. mdpi.com This suggests that careful control of stoichiometry could potentially favor sulfoxide formation.
Organocatalytic Oxidation: A method employing a 1,3-diketone as an organocatalyst, in conjunction with silica (B1680970) sulfuric acid and aqueous hydrogen peroxide, has been developed for sulfoxidation. nsf.gov This system is effective for a range of sulfides. Consistent with other methods, the study found that electron-deficient sulfides, which would include bis(p-nitrophenyl) sulfide, react considerably more slowly than electron-rich substrates. nsf.gov
Multistep Synthetic Routes to this compound Scaffolds
While direct oxidation of the pre-formed sulfide is the most common route, the synthesis of the bis(p-nitrophenyl) sulfide precursor itself is a critical step that constitutes a multistep pathway to the final sulfoxide product.
The synthesis of symmetrical diaryl sulfides like bis(p-nitrophenyl) sulfide can be achieved through several established methods. A general procedure involves the reaction of an aryl halide with a sulfur source. rsc.org For instance, an Ullmann-type coupling reaction can be used, which typically involves reacting an aryl halide with a sulfur nucleophile like sodium sulfide (Na₂S) in the presence of a copper catalyst at elevated temperatures.
An alternative is nucleophilic aromatic substitution (SNAr), which is particularly effective for aryl halides that are activated by electron-withdrawing groups, such as the nitro group in p-chloronitrobenzene or p-iodonitrobenzene. The reaction of such a precursor with a sulfide source like sodium hydrosulfide (B80085) (NaSH) can form the diaryl sulfide.
Once the bis(p-nitrophenyl) sulfide is synthesized and purified, it is then subjected to a controlled oxidation step, as described previously, to yield the target sulfoxide. rsc.org This two-step sequence (sulfide formation followed by oxidation) represents the most practical multistep route to the this compound scaffold.
Green Chemistry Principles in this compound Synthesis
Several aspects of the synthesis of this compound align with the principles of green chemistry, which aim to reduce waste, use less hazardous materials, and improve energy efficiency. semanticscholar.org
Use of Green Oxidants and Solvents: Hydrogen peroxide (H₂O₂) is considered an ideal green oxidant because its only theoretical byproduct is water. ysu.am Its use in the MTO-catalyzed and TAPC-promoted synthesis of this compound is a key green feature. oup.comysu.am Furthermore, the MTO-catalyzed oxidation can be performed in ethanol, a more environmentally benign solvent than commonly used chlorinated solvents. oup.comlookchem.com
Solvent-Free Synthesis: A significant advancement in green synthesis is the development of solvent-free reaction conditions. ysu.amresearchgate.net The TAPC-promoted oxidation of sulfides to sulfoxides is a prime example, as it proceeds efficiently at room temperature without any solvent, which eliminates volatile organic compounds (VOCs) and simplifies product isolation. ysu.am Such processes often benefit from enhanced reaction rates due to higher reactant concentrations. ysu.am
Catalysis: The use of catalysts, such as MTO or 1,3-diketones, is a core principle of green chemistry. oup.comnsf.gov Catalysts allow reactions to proceed under milder conditions with greater efficiency and selectivity, reducing energy consumption and the formation of byproducts. semanticscholar.org
Energy Efficiency: The development of reactions that proceed at room temperature, such as the TAPC-promoted oxidation, contributes to energy efficiency. ysu.am Where heating is required, as in the MTO-catalyzed oxidation of the deactivated bis(p-nitrophenyl) sulfide, optimizing the temperature and reaction time is crucial to minimize energy input. oup.com Exploring energy-efficient technologies like microwave-assisted synthesis, which has been applied to other heterocyclic systems, could offer future improvements. mdpi.com
Chemical Reactivity and Transformation Studies of Bis P Nitrophenyl Sulfoxide
Reactivity of the Sulfoxide (B87167) Functional Group
The sulfur atom in the sulfoxide group of bis(p-nitrophenyl) sulfoxide is susceptible to both oxidation and reduction, leading to the formation of the corresponding sulfone or sulfide (B99878).
Further Oxidation to Bis(p-nitrophenyl) Sulfone
The oxidation of this compound yields bis(p-nitrophenyl) sulfone. This transformation can be achieved using various oxidizing agents. For instance, the use of two molar equivalents of hydrogen peroxide in the presence of a methyltrioxorhenium catalyst results in the quantitative formation of the sulfone. oup.comoup.com Another effective method involves sodium chlorite (B76162) and hydrochloric acid, which provides the sulfone in good yield. mdpi.com
The presence of electron-withdrawing nitro groups on the phenyl rings makes bis(p-nitrophenyl) sulfide, the precursor to the sulfoxide, a deactivated substrate for oxidation. oup.com Consequently, the oxidation of bis(p-nitrophenyl) sulfide to the sulfoxide and subsequently to the sulfone often requires more forcing conditions, such as elevated temperatures, compared to the oxidation of more electron-rich sulfides. oup.com
Table 1: Oxidation of Bis(p-nitrophenyl) Sulfide to Sulfoxide and Sulfone
| Starting Material | Oxidizing System | Product(s) | Yield | Reference |
| Bis(p-nitrophenyl) sulfide | H₂O₂ (1.1 equiv), MTO (1 mol%) | This compound | 88% | oup.com |
| Bis(p-nitrophenyl) sulfide | H₂O₂ (2.2 equiv), MTO (2 mol%) | Bis(p-nitrophenyl) sulfone | >99% | oup.com |
| Bis(p-nitrophenyl) sulfide | NaClO₂ (3.8 equiv), HCl (3.0 equiv) | Bis(p-nitrophenyl) sulfone | 72% | mdpi.com |
MTO: Methyltrioxorhenium
The oxidation of sulfides to sulfoxides can sometimes be challenging to control, leading to over-oxidation to the corresponding sulfone. researchgate.net This is a significant concern in synthetic chemistry where selectivity for the sulfoxide is desired. rsc.org The mechanism of sulfide oxidation generally involves an oxygen-transfer from the oxidant to the sulfur atom. researchgate.net
In the case of periodate (B1199274) oxidation, computational studies have shown that the reaction proceeds via a one-step oxygen-transfer mechanism. The transition state involves the perpendicular attack of an oxygen atom of the periodate on the plane of the C-S-C atoms of the sulfide. A similar mechanism is proposed for the oxidation of the sulfoxide to the sulfone. researchgate.net
With hydrogen peroxide catalyzed by transition metals like molybdenum, the proposed mechanism involves the formation of a peroxometal complex which then transfers an oxygen atom to the sulfide. Further oxidation to the sulfone follows a similar pathway. researchgate.net The selectivity between sulfoxide and sulfone formation can often be controlled by adjusting the stoichiometry of the oxidant. oup.comoup.com For instance, using one equivalent of hydrogen peroxide with a methyltrioxorhenium catalyst selectively yields the sulfoxide, while two equivalents lead to the sulfone. oup.com
Reduction Pathways of this compound
The sulfoxide group in this compound can be reduced to the corresponding sulfide. This transformation can be achieved using various reducing agents. While specific studies on the reduction of this compound are not extensively detailed in the provided context, general methods for sulfoxide reduction are applicable. For example, molybdenum-catalyzed deoxygenation using γ-terpinene as a reductant has been shown to be effective for various aryl sulfoxides. wiley.com
Interestingly, in molecules containing both a sulfoxide and a nitro group, chemoselectivity can be an issue. For instance, the reduction of methyl 4-nitrophenyl sulfoxide can lead to the reduction of both functional groups, yielding 4-methylthioaniline. wiley.com This suggests that the reduction of this compound could potentially also involve the reduction of the nitro groups, depending on the reducing system employed.
Nucleophilic and Electrophilic Reactions Involving the Aromatic Rings
The aromatic rings of this compound are strongly deactivated by the electron-withdrawing nitro groups and the sulfoxide group itself. This electronic characteristic governs their reactivity towards nucleophilic and electrophilic species.
Aromatic Substitution Reactions
The electron-deficient nature of the aromatic rings in this compound makes them susceptible to nucleophilic aromatic substitution (NAS). evitachem.commasterorganicchemistry.com In NAS reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. In the case of this compound, while the sulfoxide group itself is not a typical leaving group, the nitro groups can be replaced under certain conditions with strong nucleophiles.
The presence of electron-withdrawing groups, such as the nitro group, ortho or para to the site of substitution greatly facilitates NAS reactions by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com
Electrophilic aromatic substitution on the rings of this compound is expected to be very difficult due to the strong deactivating effect of the nitro and sulfoxide groups.
Pummerer-Type Rearrangements of Aryl Sulfoxides
The Pummerer rearrangement is a characteristic reaction of sulfoxides, typically involving the conversion of a sulfoxide to an α-acyloxy thioether in the presence of an activating agent like acetic anhydride (B1165640). numberanalytics.comwikipedia.org The classical Pummerer rearrangement requires the presence of an α-hydrogen atom, which is absent in this compound.
However, variations of the Pummerer reaction, sometimes referred to as Pummerer-type or aromatic Pummerer reactions, can occur with aryl sulfoxides. nih.gov These reactions are initiated by the activation of the sulfoxide group, often with a strong electrophile. The activated intermediate can then react with nucleophiles. acs.orgnih.gov In some cases, this can lead to the functionalization of the aromatic ring. nih.gov For example, attack of a nucleophile can occur at the ortho or para position of the aromatic ring relative to the sulfoxide group. nih.gov
The mechanism typically involves the formation of a thionium (B1214772) ion intermediate. acs.orgnih.gov While the classic Pummerer rearrangement involves deprotonation at the α-carbon, in aryl systems, alternative pathways can be initiated by the activated sulfoxide group, leading to substitution on the aromatic ring. nih.gov
Reactions with Organometallic Reagents
The reactivity of sulfoxides with organometallic reagents is a well-established area of synthetic organic chemistry, often involving reactions such as oxygen transfer, Pummerer-type reactions, and ligand exchange at the sulfur center. While specific studies focusing exclusively on this compound are not extensively documented, its reactivity can be inferred from the behavior of other aryl sulfoxides, particularly those bearing electron-withdrawing substituents. The two p-nitrophenyl groups are expected to significantly influence the electrophilicity of the sulfur atom and the acidity of any α-protons, should they exist in a substituted variant.
In reactions with organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi), aryl sulfoxides can undergo a sulfoxide-metal exchange. For instance, treatment of aryl sulfoxides with organomagnesium reagents can lead to the formation of a new Grignard reagent and a different sulfoxide. uni-muenchen.de The presence of the strongly electron-withdrawing nitro groups in this compound would likely make the sulfur atom more susceptible to nucleophilic attack by the organometallic reagent.
Furthermore, the interaction of sulfoxides with organometallic reagents can lead to deoxygenation to the corresponding sulfide or rearrangement reactions. The specific outcome is often dependent on the nature of the organometallic reagent, the sulfoxide's structure, and the reaction conditions. For example, some organometallic compounds can act as catalysts in the reduction of sulfoxides.
A general reaction scheme for the interaction of an aryl sulfoxide with an organolithium reagent is the displacement of one of the aryl groups, as shown in the table below. This is particularly relevant for chiral sulfoxides in asymmetric synthesis.
| Reactant 1 | Reactant 2 | Product 1 | Product 2 | Reaction Type |
| Aryl-SO-Aryl' | R-Li | Aryl-SO-R | Aryl'-Li | Nucleophilic Substitution |
| Hetaryl-SO-R | iPrMgCl | Hetaryl-MgCl | R-SO-iPr | Sulfoxide-Magnesium Exchange uni-muenchen.de |
It is important to note that the high degree of functionalization on this compound, specifically the nitro groups, might lead to side reactions with highly reactive organometallic reagents. These reagents could potentially react at the nitro groups in addition to or instead of the sulfoxide moiety.
Ligand Exchange and Complexation Studies
Sulfoxides are known to be effective ligands for a wide range of metal ions, coordinating through either the oxygen or the sulfur atom. The mode of coordination is influenced by the nature of the metal (hard or soft) and the steric and electronic properties of the sulfoxide. While direct complexation studies involving this compound as a ligand are not widely reported, the behavior of related compounds provides insight into its potential coordinating properties.
For example, studies on the hydrolysis of phosphate (B84403) esters by metal complexes have shown that nitrophenyl-containing molecules can coordinate to metal centers. In the hydrolysis of tris(p-nitrophenyl) phosphate (TNP) by a dinuclear Zn(II)Pb(II) complex, a bis(p-nitrophenyl) phosphate (BNP) complex is formed as an intermediate where the BNP anion bridges the two metal ions. nih.gov This suggests that the nitrophenyl group does not preclude coordination and that molecules containing this moiety can act as ligands.
The sulfoxide group itself is a versatile ligand. In the context of related compounds, dimethyl sulfoxide (DMSO) is a classic example of a sulfoxide ligand that can coordinate to a variety of metal centers. researchgate.net The electronic properties of this compound, with its electron-withdrawing nitro groups, would likely reduce the electron density on the sulfoxide oxygen, potentially weakening its coordination to hard metal ions compared to a simple dialkyl sulfoxide. Conversely, this could enhance its interaction with softer metal centers through the sulfur atom.
The potential for this compound to act as a ligand in catalytic reactions is an area for further investigation. The electronic effects of the p-nitrophenyl groups could modulate the catalytic activity of a metal center to which it is coordinated.
| Metal Complex | Ligand | Product | Observation |
| Dinuclear Zn(II)Pb(II) Complex | tris(p-nitrophenyl) phosphate (TNP) | [ZnPb(L)(BNP)]ClO(4) | Hydrolysis of TNP to BNP, with BNP acting as a bridging ligand. nih.gov |
| Ce(IV) complexes | Methyl p-tolyl sulfide | Methyl p-tolyl sulfoxide | Oxidation of sulfide to sulfoxide catalyzed by the metal complex. researchgate.net |
Thermal and Photochemical Degradation Pathways
The stability of this compound towards heat and light is a critical aspect of its chemical profile. The presence of both nitroaromatic and sulfoxide functional groups suggests potential for complex degradation pathways.
Photochemical Degradation:
Studies on the photooxidation of alkyl 4-nitrophenyl sulfides and sulfoxides indicate that these compounds are susceptible to degradation upon exposure to light. acs.org The photochemical reactions can be complex, involving the excitation of the nitroaromatic chromophore, which can lead to the formation of reactive oxygen species or direct reaction from an excited state. For alkyl 4-nitrophenyl sulfoxides, photooxidation can lead to the corresponding sulfone, as well as products resulting from C-S bond cleavage. acs.org
It is plausible that this compound would undergo similar photochemical transformations. Irradiation with UV light could lead to oxidation of the sulfoxide to the corresponding sulfone, bis(p-nitrophenyl) sulfone. Additionally, cleavage of the carbon-sulfur bonds could occur, leading to a variety of smaller aromatic and sulfur-containing compounds. The general photodegradation of persistent organic pollutants often involves dehalogenation or cleavage of the molecule, and similar principles may apply here. nih.gov
Thermal Degradation:
The thermal stability of sulfoxide-containing compounds can vary greatly. For instance, some polymers containing sulfoxide linkages exhibit high thermal stability. researchgate.net However, the presence of nitro groups in this compound is expected to lower its thermal stability. Nitroaromatic compounds can be thermally labile, and their decomposition can be auto-catalytic.
The thermal degradation of this compound would likely involve the cleavage of the C-S bonds and reactions involving the nitro groups. The initial steps could involve homolytic cleavage of the C-S bond to generate aryl and sulfinyl radicals. These reactive intermediates would then undergo a cascade of further reactions. The expected degradation products would include p-nitrophenol, nitrobenzene, and various sulfur oxides.
| Compound Type | Degradation Condition | Key Transformation | Reference |
| Alkyl 4-nitrophenyl sulfoxides | Photooxidation | Oxidation to sulfone, C-S bond cleavage | acs.org |
| Persistent Organic Pollutants | Photochemical (UV) | Dehalogenation and molecular cleavage | nih.gov |
| Poly(naphthylimides) with sulfoxide | Thermal | High-temperature polycondensation | researchgate.net |
Spectroscopic Characterization and Advanced Analytical Techniques for Bis P Nitrophenyl Sulfoxide
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy provides detailed information about the molecular structure of bis(p-nitrophenyl) sulfoxide (B87167) by analyzing the magnetic properties of its atomic nuclei.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of bis(p-nitrophenyl) sulfoxide offers insights into the chemical environment of the hydrogen atoms within the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons exhibit distinct signals. oup.com Specifically, the protons appear as two doublets. A doublet at approximately 7.90 ppm (d, J = 9 Hz, 4H) and another at 8.35 ppm (d, J = 9 Hz, 4H) are characteristic of the aromatic protons on the p-substituted phenyl rings. oup.com The symmetry of the molecule results in chemically equivalent protons, leading to this simplified spectral pattern.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.90 | Doublet (d) | 9 | 4H | Aromatic Protons |
| 8.35 | Doublet (d) | 9 | 4H | Aromatic Protons |
| Table 1: ¹H NMR Spectral Data for this compound in CDCl₃. oup.com |
Carbon (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound in CDCl₃, the spectrum shows three distinct signals for the aromatic carbons, reflecting the molecule's symmetry. oup.com The chemical shifts are recorded at approximately 124.92 ppm, 125.40 ppm, and 151.56 ppm. oup.com These shifts are indicative of the different carbon environments within the nitrophenyl groups.
| Chemical Shift (δ) ppm | Assignment |
| 124.92 | Aromatic Carbon |
| 125.40 | Aromatic Carbon |
| 151.56 | Aromatic Carbon |
| Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃. oup.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound, typically recorded using a KBr pellet, displays characteristic absorption bands. A strong absorption band is observed around 1052 cm⁻¹, which is attributed to the S=O stretching vibration of the sulfoxide group. oup.com Other significant peaks in the IR spectrum correspond to the nitro group (NO₂) vibrations.
| Wavenumber (cm⁻¹) | Functional Group |
| 1052 | S=O Stretch |
| Table 3: Characteristic IR Absorption for this compound. oup.com |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight and confirm the elemental composition of this compound. The molecular formula of this compound is C₁₂H₈N₂O₅S. nih.gov Techniques such as electrospray ionization (ESI) coupled with a Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass analyzer can be utilized for precise mass determination. unimelb.edu.au The calculated monoisotopic mass of this compound is 292.01539253 Da. nih.gov
| Property | Value |
| Molecular Formula | C₁₂H₈N₂O₅S |
| Monoisotopic Mass | 292.01539253 Da |
| Table 4: Molecular Properties of this compound. nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is influenced by the presence of the nitrophenyl chromophores. While specific absorption maxima for the sulfoxide are not extensively detailed in the provided search results, related compounds like bis(4-nitrophenyl)disulfide show strong absorbance in the UV-Vis region. rsc.org For instance, dissolving bis(4-nitrophenyl)disulfide in DMSO results in a peak around 502 nm, which is assigned to the 4-nitrophenylthiolate. rsc.org Kinetic studies involving the bis(4-nitrophenyl)methyl anion, a related structure, have been monitored by following the decrease in absorbance at its absorption maximum around 784 nm in DMSO. arkat-usa.org
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the purification and purity assessment of this compound.
Column Chromatography: This technique is widely used for the purification of synthesized this compound. oup.comrsc.org In a typical procedure, the crude product is subjected to column chromatography on silica (B1680970) gel. oup.comrsc.org Elution with a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and petroleum ether, allows for the separation of the desired sulfoxide from starting materials and byproducts like the corresponding sulfone. oup.comrsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used to assess the purity of the final product. Reversed-phase HPLC, often with a C18 column, is a common method. acs.org The mobile phase typically consists of a gradient of acetonitrile (B52724) and water, sometimes with additives like trifluoroacetic acid (TFA). acs.org Detection is commonly performed using a UV detector. acs.org This method allows for the quantification of impurities and confirmation of the homogeneity of the this compound sample.
Mechanistic Investigations of Reactions Involving Bis P Nitrophenyl Sulfoxide
Detailed Reaction Pathway Elucidation
The reactions of bis(p-nitrophenyl) sulfoxide (B87167) are primarily characterized by transformations at the sulfur center, including deoxygenation and rearrangements.
One major pathway is the deoxygenation to its corresponding sulfide (B99878), bis(4-nitrophenyl)sulfane. This reduction is a fundamental transformation for sulfoxides. A plausible pathway for this reaction involves the use of dimethylthiocarbamoyl chloride (DMTCC). acs.org In this proposed mechanism, the sulfoxide engages in an addition-cyclization reaction with DMTCC, forming a transient four-membered ring intermediate. This intermediate subsequently degrades, releasing elemental sulfur and dimethylcarbamoyl chloride, to yield the final thioether product. acs.org Another well-established method for deoxygenation involves treatment with thionyl chloride (SOCl₂) as a catalyst and triphenylphosphine (B44618) (Ph₃P). organic-chemistry.org The mechanism proceeds through the formation of a sulfonium (B1226848) ion, which then reacts with the phosphine (B1218219) to produce the sulfide and triphenylphosphine oxide. organic-chemistry.org
A second significant reaction pathway available to sulfoxides is the Pummerer rearrangement . numberanalytics.com This reaction typically occurs when a sulfoxide with an α-hydrogen is activated by an acid anhydride (B1165640) or other electrophile. numberanalytics.com For aryl sulfoxides lacking α-hydrogens, such as bis(p-nitrophenyl) sulfoxide, a variation known as the aromatic Pummerer reaction can occur. acs.orgnih.gov In this pathway, after activation of the sulfoxide group by an electrophile, the electron-deficient aromatic ring becomes susceptible to nucleophilic attack. nih.gov This allows for the functionalization of the aromatic ring in a manner conceptually opposite to traditional electrophilic aromatic substitution. nih.gov
A third distinct pathway is photocatalytic deoxygenation . This reaction can be achieved using visible light and an appropriate photocatalyst. acs.org Mechanistic studies indicate this transformation proceeds via a radical chain mechanism, which offers a mild alternative to classical chemical reductions. acs.org
Kinetic and Thermodynamic Parameters of this compound Transformations
While extensive kinetic and thermodynamic data for many reactions of this compound are not widely documented, studies on closely related compounds provide significant insights. Kinetic investigations into the Pummerer reaction of aryl cyanomethyl sulfoxides, including the p-nitrophenyl derivative, in acetic anhydride have been performed. oup.com
These studies revealed that the reaction rates are sensitive to the electronic nature of the substituent on the phenyl ring. oup.com A key finding was the lack of a significant primary kinetic isotope effect (kH/kD ≈ 1.01) when using α-deuterated cyanomethyl p-tolyl sulfoxide. oup.com This result indicates that the deprotonation step is not rate-determining. Instead, the data supports a mechanism where the rate-determining step is the cleavage of the S-O bond following a rapid and reversible initial acylation and deprotonation, proceeding through an intimate ion-pair intermediate. oup.com
In other related systems, such as the gas-phase thermolysis of methyl 3-phenylpropyl sulfoxide, the activation enthalpy for the elimination reaction was determined to be 32.9 ± 0.9 kcal/mol. researchgate.net While this represents a different reaction type (intramolecular syn-elimination), it underscores the significant energy barrier that must be overcome for non-catalyzed thermal transformations of sulfoxides. researchgate.net
Role of Solvent Effects on Reaction Rates and Mechanisms
The choice of solvent plays a critical role in the reactions of this compound, influencing reactant solubility, reaction rates, and even dictating the mechanistic pathway.
In deoxygenation reactions, the solvent can significantly impact yield and efficiency. For the reduction of sulfoxides using thionyl chloride and triphenylphosphine, tetrahydrofuran (B95107) (THF) was identified as the optimal solvent, providing superior yields compared to other organic solvents. organic-chemistry.org The solvent's ability to dissolve reactants and stabilize intermediates is crucial for the reaction's success.
For Pummerer-type reactions, the solvent can be even more influential. The use of highly polar solvents has been shown to facilitate Pummerer-aldol reactions. nih.gov In some cases, the solvent can act as a participating reagent or additive; for instance, using an amide-based solvent can be key to achieving high stereoselectivity in certain Pummerer rearrangements. acs.org The polarity and coordinating ability of the solvent affect the stability of the key acetoxysulfonium ion and subsequent intermediates, thereby controlling the reaction's outcome. numberanalytics.com
Furthermore, the inherent reactivity of certain solvents must be considered. Dimethyl sulfoxide (DMSO), while a common solvent, can participate in reactions. rsc.org Studies on the related compound bis(4-nitrophenyl)disulfide show that its behavior differs markedly in DMSO compared to solvents like acetonitrile (B52724), THF, or acetone, highlighting the unique solvating and reactive properties of DMSO. rsc.org The slight solubility of the related bis(4-nitrophenyl) sulfone in DMSO and acetonitrile also informs the selection of appropriate media for reactions. lookchem.com
Catalytic Activation Mechanisms in Sulfoxide Reactions
Catalysis provides efficient and selective pathways for the transformation of sulfoxides, often under milder conditions than non-catalytic methods. Various catalytic strategies have been applied to reactions involving aryl sulfoxides.
Photocatalysis: The deoxygenation of this compound can be effectively achieved using visible-light photocatalysis. acs.org Iridium-based photosensitizers, such as Ir[(dF(CF₃)ppy)₂(dtbpy)]PF₆ and fac-Ir(ppy)₃, are effective catalysts for this transformation in the presence of a phosphine reagent. acs.org The mechanism is believed to involve the photocatalyst absorbing light and initiating a radical chain process that leads to the reduction of the sulfoxide. acs.org This method is notable for its mild conditions and functional group tolerance. acs.org
Electrophilic Activation: The Pummerer reaction relies on the activation of the sulfoxide oxygen by an electrophilic catalyst or reagent. acs.orgnih.gov Acetic anhydride is the classic activator, but others like trifluoroacetic anhydride or trimethylsilyl (B98337) triflate (TMSOTf) are also used. acs.orgresearchgate.net The electrophile coordinates to the sulfoxide oxygen, making it a better leaving group and generating a highly reactive sulfonium cation intermediate, which is central to the rearrangement. numberanalytics.com Reagents such as bis(p-nitrophenyl) phosphorazidate have also been employed as activators in Pummerer-type reactions to synthesize azidomethyl sulfides. acs.orgnih.gov
Metal Nanoparticle Catalysis: Heterogeneous catalysts, such as phosphorus-alloyed ruthenium nanoparticles on a silica (B1680970) support (Ru-P/SiO₂), have been shown to be highly effective for the deoxygenation of sulfoxides using molecular hydrogen (H₂). acs.org Kinetic studies on diphenyl sulfoxide suggest that the rate-determining step involves the reaction between the sulfoxide and hydrogen species adsorbed on the nanoparticle surface. acs.org The phosphorus alloying is believed to enhance this step, leading to significantly higher catalytic activity compared to the non-alloyed metal nanoparticles. acs.org
Isotopic Labeling Studies for Mechanistic Insights
Isotopic labeling is a powerful and definitive tool for elucidating reaction mechanisms by tracing the path of specific atoms throughout a chemical transformation. d-nb.info While specific isotopic labeling studies on this compound are not prominently reported, the application of this technique to other sulfoxides demonstrates its potential for providing deep mechanistic insights.
Oxygen-18 (¹⁸O) Labeling: The oxygen atom of the sulfoxide group is a prime candidate for isotopic labeling. By synthesizing ¹⁸O-labeled this compound, one could unambiguously track the fate of the oxygen atom during deoxygenation reactions. For instance, in a reaction mediated by diphenyl sulfoxide and triflic anhydride, ¹⁸O-labeling experiments were crucial in proving that the reaction proceeds through an oxodisulfonium (S-O-S) dication intermediate and that the sulfoxide oxygen is exchangeable. researchgate.net Similarly, in a study on the α-deuteration of amides where DMSO was a reagent, ¹⁸O-labeling of the DMSO confirmed that it was the source of the oxygen atom in the final product, supporting a retro-ene-type mechanism. d-nb.info
Deuterium (D) Labeling and Kinetic Isotope Effects (KIEs): Replacing hydrogen with its heavier isotope, deuterium, can reveal whether a C-H bond is broken in the rate-determining step of a reaction. As mentioned previously, a KIE study on the Pummerer reaction of an α-dideuterated aryl cyanomethyl sulfoxide yielded a kH/kD value near unity (1.01). oup.com This lack of a significant isotope effect was critical evidence against the deprotonation step being rate-limiting. oup.com A similar approach could be applied to other reactions of sulfoxides to probe the involvement of proton transfer steps.
Oxygen-17 (¹⁷O) Labeling: The synthesis of ¹⁷O-labeled aryl sulfoxides via photo-oxidation has been used to study the reaction mechanism. acs.org These studies helped to rule out a direct oxygen-exchange with water and suggested that isotopic losses occurred via nucleophilic attack of water on cationic intermediates in the reaction pathway. acs.org
Theoretical and Computational Chemistry Approaches to Bis P Nitrophenyl Sulfoxide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods determine the electronic distribution and energy of the molecule, which in turn govern its structure and chemical behavior.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For molecules like bis(p-nitrophenyl) sulfoxide (B87167), DFT is widely used to investigate various properties.
Geometric and Electronic Structure: DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(2d,p), are used to determine the molecule's most stable three-dimensional structure (optimized geometry). These calculations can predict bond lengths, bond angles, and dihedral angles. For bis(p-nitrophenyl) sulfoxide, key parameters would include the S=O and C-S bond lengths and the torsional angles of the nitrophenyl rings relative to the sulfoxide group.
Reactivity and Frontier Molecular Orbitals (FMOs): The reactivity of a molecule can be understood by analyzing its Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. dergipark.org.tr For this compound, the electron-withdrawing nitro groups are expected to lower the energy of both the HOMO and LUMO, influencing its electrophilic and nucleophilic character.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). In this compound, the oxygen atoms of the sulfoxide and nitro groups would be regions of high negative potential, while the sulfur atom and aromatic protons would be areas of more positive potential. dergipark.org.tr
Table 1: Typical DFT-Calculated Parameters for Aromatic Sulfoxides and Nitro Compounds This table provides representative data based on DFT calculations of structurally similar molecules.
| Parameter | Description | Typical Calculated Value/Observation |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity. | ~4-6 eV (in gas phase) |
| Dipole Moment | Measure of the molecule's overall polarity. | High, due to polar S=O and NO₂ groups. |
| MEP Negative Regions | Electron-rich sites, susceptible to electrophilic attack. | Located on sulfoxide and nitro group oxygen atoms. |
| MEP Positive Regions | Electron-poor sites, susceptible to nucleophilic attack. | Located on the sulfur atom and aromatic ring hydrogens. |
Ab initio (Latin for "from the beginning") methods are based on first principles without using experimental data for parametrization. The foundational ab initio method is Hartree-Fock (HF) theory. grafiati.com While computationally more demanding and often less accurate than modern DFT for many applications, HF is a crucial starting point for more sophisticated methods like Møller-Plesset perturbation theory (MP2). grafiati.com
For this compound, HF calculations, perhaps with a basis set like 6-31G*, could be used for initial geometry optimizations or to provide a comparison point for DFT results. nih.govresearchgate.net For instance, studies on related sulfones and sulfoxides have used ab initio methods to investigate structure and configurational stability. acs.org These methods are particularly useful for examining systems where DFT might struggle, although for a molecule of this size, DFT generally provides a more practical approach for routine calculations.
Density Functional Theory (DFT) Applications
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is invaluable for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed picture of the reaction mechanism.
For sulfoxides, a common transformation is the Pummerer reaction, where the sulfoxide is activated by an electrophile, followed by nucleophilic attack. acs.org Computational studies can model this process by locating the transition state for the initial activation and subsequent nucleophilic addition, helping to predict regioselectivity. acs.org
Furthermore, the reactivity of the p-nitrophenyl group is significant. Studies on the hydrolysis of the related compound bis(p-nitrophenyl) phosphate (B84403) show that the reaction proceeds through a concerted SN2-type mechanism. nih.govfrontiersin.org Computational models of this reaction help elucidate the role of the solvent and the stabilization of the transition state by the electron-withdrawing p-nitrophenyl leaving group. nih.govvulcanchem.com Similar computational strategies could be applied to model the reactions of this compound, such as its oxidation to the corresponding sulfone or its reduction to the sulfide (B99878), providing insights into the energetics and intermediates of these pathways. researchgate.net
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can predict various types of spectra, which serves as a powerful tool for validating experimental results and interpreting spectral data.
Infrared (IR) Spectroscopy: Following a geometry optimization, a frequency calculation using DFT can predict the vibrational modes of the molecule. These frequencies correspond to the peaks in an IR spectrum. arxiv.orgdiva-portal.org This allows for the assignment of specific experimental bands to the vibrations of functional groups, such as the characteristic S=O stretch, C-S stretch, and the symmetric and asymmetric stretches of the NO₂ groups. Comparing the computed spectrum with the experimental one helps confirm the molecule's structure.
Table 2: Predicted IR Vibrational Frequencies for this compound Frequencies are based on typical ranges for the respective functional groups and are often scaled in computational results to better match experimental data.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| S=O | Stretching | 1040 - 1060 |
| C-S | Stretching | 600 - 800 |
| NO₂ | Asymmetric Stretching | 1515 - 1560 |
| NO₂ | Symmetric Stretching | 1345 - 1385 |
| C=C | Aromatic Stretching | 1400 - 1600 |
UV-Visible Spectroscopy: Electronic excitations, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). researchgate.nettandfonline.com These calculations yield the excitation energies and oscillator strengths, which correspond to the wavelength (λ_max) and intensity of absorption bands. For this compound, TD-DFT could predict the electronic transitions involving the nitrophenyl chromophores and the sulfoxide group.
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations typically focus on a single, static minimum-energy structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules. plos.org MD simulates the motion of atoms over time by applying the principles of classical mechanics, with forces between atoms described by a force field (e.g., AMBER, GROMACS). plos.org
For a flexible molecule like this compound, MD simulations can explore its conformational landscape. The primary degrees of freedom would be the rotation around the two C-S bonds. An MD simulation would allow for the analysis of:
Conformational Distribution: Determining the most populated conformations in a given environment (e.g., in a solvent) and the energy barriers between them. whiterose.ac.uk
Dihedral Angle Analysis: Plotting the distribution of the C-C-S-C and C-S-C-C dihedral angles to understand the preferred orientations of the phenyl rings.
Structural Stability: Calculating metrics like the Root Mean Square Deviation (RMSD) to assess how much the molecule's structure fluctuates around its average conformation over time. d-nb.info
Flexibility: Using Root Mean Square Fluctuation (RMSF) analysis to identify which parts of the molecule are the most mobile. d-nb.info
This information is crucial for understanding how the molecule's shape and flexibility influence its interactions with other molecules or its packing in a solid state. researchgate.net
Table 3: Typical Setup and Outputs of an MD Simulation for Conformational Analysis
| Parameter/Analysis | Description | Purpose for this compound |
| Force Field | A set of parameters and equations to calculate potential energy. | e.g., AMBER, CHARMM, OPLS; describes the interactions between atoms. |
| Solvent Model | Explicit (e.g., TIP3P water) or implicit representation of the solvent. | To simulate the molecule's behavior in solution. |
| Simulation Time | The duration of the simulation. | Typically nanoseconds (ns) to microseconds (µs) to ensure adequate sampling of conformational space. |
| RMSD Plot | Root Mean Square Deviation vs. time. | To assess if the simulation has reached equilibrium and overall structural stability. |
| Dihedral Histograms | Probability distribution of key dihedral angles. | To identify the most stable rotational conformations of the nitrophenyl rings. |
Applications of Bis P Nitrophenyl Sulfoxide in Organic Synthesis and Materials Science Non Biological/non Medical
Functionality as an Intermediate in Fine Chemical Synthesis
Bis(p-nitrophenyl) sulfoxide (B87167) serves as a valuable intermediate in the synthesis of fine chemicals. Its utility stems from the reactivity of the sulfoxide group, which can undergo a variety of chemical transformations. The sulfoxide can be readily prepared by the controlled oxidation of its corresponding sulfide (B99878), bis(p-nitrophenyl) sulfide. oup.com This sulfide is itself an established intermediate in organic synthesis. chemicalbook.com
The sulfoxide functional group can be activated by electrophiles to undergo reactions such as the Pummerer reaction. acs.org This classical transformation converts a sulfoxide into an α-substituted sulfide, effectively introducing a new functional group adjacent to the sulfur atom. This process represents an umpolung, or reversal of polarity, at the α-carbon, enabling nucleophilic attack at a position that was previously nucleophilic. acs.org The presence of the aromatic rings allows for further functionalization through aromatic Pummerer-type reactions, where nucleophiles can attack the ring system. acs.org This reactivity makes bis(p-nitrophenyl) sulfoxide a versatile building block for constructing more complex molecules.
Precursor in the Synthesis of Advanced Sulfur-Containing Compounds
One of the primary roles of this compound is as a direct precursor to other advanced sulfur-containing compounds. It occupies a central position in the oxidation pathway of diaryl sulfides.
Synthesis from Sulfide: It is synthesized through the selective oxidation of bis(p-nitrophenyl) sulfide. Reagents like hydrogen peroxide, catalyzed by methyltrioxorhenium (MTO), can efficiently convert the sulfide to the sulfoxide. oup.com
Oxidation to Sulfone: The sulfoxide can be further oxidized to form bis(p-nitrophenyl) sulfone. oup.com This reaction typically requires stronger oxidizing conditions or increased stoichiometry of the oxidizing agent. Bis(p-nitrophenyl) sulfone is a highly stable compound used in various applications, including as a precursor for polymers and other fine chemicals. lookchem.comvulcanchem.com
The selective synthesis of either the sulfoxide or the sulfone from the sulfide highlights the controlled reactivity possible at the sulfur center, making this compound a key checkpoint in the synthesis of these important classes of compounds. oup.com
| Precursor/Product | Transformation | Reagents/Conditions | Reference |
| Bis(p-nitrophenyl) sulfide | Oxidation | H₂O₂ / Methyltrioxorhenium (MTO) | oup.com |
| This compound | Oxidation | H₂O₂ / Methyltrioxorhenium (MTO) | oup.com |
| This compound | Reduction | (Not specified) | - |
| Bis(p-nitrophenyl) sulfone | (Product) | - | lookchem.com |
Potential Contributions to Polymer Science (e.g., through sulfone derivatives)
While direct applications of this compound in polymer science are not extensively documented, its derivatives, particularly bis(p-nitrophenyl) sulfone, show significant potential. Bis(4-nitrophenyl) sulfone is noted for its use as a crosslinking agent, which can enhance the strength and durability of polymers. lookchem.com It also serves as a stabilizer in plastics and rubbers due to its high thermal stability and resistance to oxidation. lookchem.comvulcanchem.com
The p-nitrophenyl group itself is a useful moiety in polymer synthesis, acting as a good leaving group in polycondensation reactions to form high-molecular-weight polymers. semanticscholar.org For instance, p-nitrophenyl esters of dicarboxylic acids have been used to synthesize sequential poly(ester amide)s in good yields. semanticscholar.org By analogy, monomers derived from this compound or its corresponding sulfone could be employed in step-growth polymerization to create novel high-performance polymers. The rigid aromatic structure and the polar sulfoxide or sulfone groups could impart desirable properties such as high thermal stability, specific solubility, and mechanical strength to the resulting polymer chains.
Development of Novel Reagents and Catalysts Based on this compound Structure
The inherent properties of the this compound structure suggest its potential as a platform for developing new reagents and catalysts.
Chirality: Sulfoxides with two different aryl groups are chiral at the sulfur atom. acs.org This chirality can be harnessed in asymmetric synthesis. Chiral sulfoxides have been used to achieve stereoselective transformations, making them valuable in the synthesis of enantiomerically pure compounds. acs.org
Oxidizing Agent: Related sulfoxides, like diphenyl sulfoxide, are used as mild oxidants in combination with electrophilic activators (e.g., triflic anhydride) for specific reactions like glycosylations. chemicalbook.com The this compound, with its electron-deficient aryl rings, could be explored for similar or enhanced reactivity.
Catalyst Precursor: The broader family of sulfur-containing nitrophenyl compounds has been used to develop catalysts. For example, nano-palladium catalysts derived from sulfone-containing ligands have shown high efficiency in cross-coupling reactions. vulcanchem.com The this compound framework could serve as a ligand for metal catalysts, where the sulfoxide and nitro groups could coordinate to a metal center and influence its catalytic activity.
Exploration in Supramolecular Chemistry and Host-Guest Interactions (by analogy to related nitrophenyl compounds)
Although this compound itself has not been the specific focus of extensive supramolecular studies, the behavior of closely related nitrophenyl compounds provides a strong basis for its potential in this field. Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to build large, well-ordered structures. iucr.orgrsc.org
The key structural features of this compound relevant to supramolecular chemistry are:
Nitrophenyl Groups: The nitro group is an excellent hydrogen bond acceptor. iucr.org It is known to participate in various intermolecular interactions, including C-H···O hydrogen bonds, iodo-nitro interactions, and coordination with metal ions like silver. rsc.orgiucr.org These interactions are crucial in directing the self-assembly of molecules into chains, sheets, or three-dimensional frameworks. rsc.orgiucr.org
Aromatic Rings: The electron-deficient phenyl rings can engage in π-π stacking interactions, which help to stabilize crystal packing and the formation of larger aggregates. rsc.org
Sulfoxide Group: The polar S=O group is also a potent hydrogen bond acceptor.
By analogy to compounds like bis(4-nitrophenyl)phosphoric acid and various nitrophenyl-thiazolo pyrimidines, which form extensive supramolecular networks, this compound is expected to form ordered assemblies in the solid state. mdpi.comacs.org Furthermore, nitrophenyl derivatives have been investigated for their ability to form supramolecular gels, a property that could be explored for this compound in the development of new soft materials. nih.gov
Structure Activity Relationship Studies of Bis P Nitrophenyl Sulfoxide and Its Derivatives
Synthesis and Characterization of Substituted Bis(nitrophenyl) Sulfoxides
The primary method for the synthesis of bis(p-nitrophenyl) sulfoxide (B87167) involves the controlled oxidation of its corresponding sulfide (B99878) precursor, bis(p-nitrophenyl) sulfide. This transformation requires careful selection of oxidizing agents and reaction conditions to prevent over-oxidation to the sulfone.
A notable method for this synthesis is the methyltrioxorhenium-catalyzed oxidation of bis(4-nitrophenyl) sulfide using hydrogen peroxide. oup.com Due to the low solubility of the sulfide in common solvents like ethanol (B145695), acetonitrile (B52724) is employed to facilitate the reaction. The oxidation is typically carried out at a slightly elevated temperature (50 °C) to ensure a reasonable reaction rate, yielding the desired bis(p-nitrophenyl) sulfoxide in high yield. oup.com The characterization of this compound has been reported using various spectroscopic techniques.
| Property | Value | Reference |
| Melting Point | 176-177 °C | oup.com |
| ¹H NMR (CDCl₃) | oup.com | |
| δ (ppm) | 7.90 (d, J=9 Hz, 4H), 8.35 (d, J=9 Hz, 4H) | oup.com |
| ¹³C NMR (CDCl₃) | oup.com | |
| δ (ppm) | 124.92, 125.40, 151.56 | oup.com |
| IR (KBr) | oup.com | |
| ν (cm⁻¹) | 1052 (S=O) | oup.com |
The synthesis of other substituted bis(nitrophenyl) sulfoxides is less commonly reported. However, the existence of derivatives such as bis(4-chloro-3-nitrophenyl) sulfone, which is synthesized from its sulfoxide precursor, implies the accessibility of these more complex structures. jchemrev.com The synthesis of unsymmetrical diaryl sulfoxides, including those with a p-nitrophenyl group, has also been achieved. For instance, p-tolyl p-nitrophenyl sulfoxide has been synthesized with high enantiomeric excess through asymmetric oxidation. wiley-vch.de
Influence of Aromatic Ring Substituents on Sulfoxide Reactivity
The reactivity of the sulfoxide group is significantly influenced by the electronic nature of the substituents on the aromatic rings. The sulfur atom in a sulfoxide possesses a lone pair of electrons, rendering it nucleophilic and susceptible to attack by electrophiles, such as oxidizing agents.
The presence of electron-withdrawing groups, such as the nitro group (-NO₂) in this compound, has a profound effect on its reactivity. These groups decrease the electron density on the sulfur atom, thereby reducing its nucleophilicity. ysu.am This deactivation makes the sulfoxide less reactive towards electrophilic attack compared to unsubstituted or electron-rich diaryl sulfoxides.
This trend is clearly demonstrated in competitive oxidation studies. In a competition experiment involving the oxidation of bis(4-methoxyphenyl) sulfide, diphenyl sulfide, and bis(4-nitrophenyl) sulfide, the rates of conversion to the corresponding sulfoxides were markedly different. ysu.am
| Sulfide | % Yield of Sulfoxide (after 13 min) | Relative Reactivity | Reference |
| Bis(4-methoxyphenyl) sulfide | 47% | Most Reactive | ysu.am |
| Diphenyl sulfide | 28% | Intermediate | ysu.am |
| Bis(4-nitrophenyl) sulfide | 14% | Least Reactive | ysu.am |
This data quantitatively illustrates that the electron-donating methoxy (B1213986) group enhances the reactivity of the sulfur atom towards oxidation, while the electron-withdrawing nitro group diminishes it.
The acidity of protons alpha to the sulfoxide group is also influenced by substituents on the aryl rings. The oxidation state of sulfur and the presence of electronegative oxygen atoms increase the acidity of these protons compared to the corresponding sulfides. stackexchange.com Electron-withdrawing groups on the aromatic rings would be expected to further increase this acidity through an inductive effect. stackexchange.com
Stereochemical Aspects of Chiral Sulfoxide Derivatives (if applicable for unsymmetrical analogs)
Sulfoxides with two different aryl groups are chiral at the sulfur atom. The synthesis of enantiomerically enriched unsymmetrical diaryl sulfoxides is a topic of significant interest in stereoselective synthesis. rsc.orgrsc.org
The synthesis of chiral, unsymmetrical analogs of this compound is feasible. For example, the asymmetric synthesis of p-tolyl p-nitrophenyl sulfoxide has been reported with enantiomeric excesses of up to 80%. wiley-vch.de This is typically achieved through the enantioselective oxidation of the corresponding prochiral sulfide.
Various methods have been developed for the asymmetric synthesis of chiral sulfoxides, including:
Catalytic asymmetric oxidation: This involves the use of chiral transition metal catalysts, such as those based on titanium or vanadium, in the presence of a chiral ligand and an oxidant like a hydroperoxide. wiley-vch.deacs.org
Kinetic resolution: This process can involve the preferential oxidation of one enantiomer of a racemic sulfoxide to the corresponding sulfone, leaving the unreacted sulfoxide enriched in the other enantiomer. wiley-vch.de
The ability to synthesize these chiral, non-symmetrical derivatives opens up possibilities for their use as chiral auxiliaries or in stereoselective reactions where the stereochemistry at the sulfur center can influence the outcome of a transformation. The development of methods for the synthesis of highly substituted and enantiopure diaryl sulfoxides continues to be an active area of research. rsc.org
Comparative Reactivity Studies with Related Aryl Sulfoxides
Comparative studies of this compound with other aryl sulfoxides highlight the significant impact of the nitro substituents on its chemical properties.
Oxidation: As discussed in section 8.2, this compound is considerably less reactive towards oxidation than diphenyl sulfoxide and electron-rich diaryl sulfoxides like bis(p-methoxyphenyl) sulfoxide. ysu.am The strong electron-withdrawing nature of the two nitro groups deactivates the sulfur atom towards electrophilic attack by the oxidizing agent.
Reduction: The reduction of sulfoxides to their corresponding sulfides is another important transformation. Studies on the reduction of various diaryl sulfoxides have shown that electron-withdrawing groups on the aromatic rings make the reduction more challenging. For instance, the reduction of diphenyl sulfoxide requires more stringent conditions than for many alkyl aryl sulfoxides. tandfonline.com It is expected that the reduction of this compound would be even more difficult due to the presence of two deactivating nitro groups.
Acidity of α-protons: In derivatives where α-protons exist (e.g., in unsymmetrical analogs like methyl p-nitrophenyl sulfoxide), their acidity is expected to be higher than that of the corresponding protons in diphenyl sulfoxide or electron-rich diaryl sulfoxides. This is due to the enhanced inductive electron withdrawal by the p-nitrophenyl group, which stabilizes the resulting carbanion. stackexchange.com
Future Research Directions and Emerging Trends for Bis P Nitrophenyl Sulfoxide
Design and Synthesis of Advanced Bis(p-nitrophenyl) Sulfoxide (B87167) Derivatives
The development of novel synthetic methodologies is crucial for expanding the library of Bis(p-nitrophenyl) sulfoxide derivatives and exploring their structure-activity relationships. Future research is likely to focus on the introduction of diverse functional groups onto the aromatic rings, leading to derivatives with tailored electronic, optical, and biological properties.
One promising avenue is the palladium-catalyzed enantioselective arylation of aryl sulfenate anions, a method that has proven effective for producing a wide range of chiral diaryl sulfoxides. nih.govconicet.gov.ar Applying this to a precursor of this compound could yield enantiomerically enriched derivatives, which are of significant interest in asymmetric catalysis and medicinal chemistry. researchgate.netacs.org Another approach involves the metal-free C–H thioarylation of arenes using activated sulfoxides, offering a regioselective and operationally simple route to unsymmetrical diaryl sulfides, which could then be oxidized to the corresponding sulfoxides. rsc.org
Furthermore, visible-light-driven silver-catalyzed one-pot synthesis of diaryl sulfoxides from aryl thiols and aryl diazonium salts presents a mild and efficient alternative. researchgate.netacs.org The adaptation of this method for substituted p-nitrobenzene precursors could provide access to a variety of this compound derivatives. The enantioselective sulfoxidation of diaryl-type sulfides using chiral manganese porphyrin complexes, which relies on molecular recognition, also holds potential for generating optically active this compound derivatives with high enantioselectivities. acs.org
| Synthetic Approach | Potential Application for this compound Derivatives | Key Features |
| Palladium-Catalyzed Enantioselective Arylation | Synthesis of chiral, non-racemic derivatives. | Good functional group compatibility, access to enantioenriched products. nih.govconicet.gov.ar |
| Metal-Free C–H Thioarylation | Synthesis of unsymmetrical derivatives with diverse functionalities. | Regioselective, readily available starting materials, operationally simple. rsc.org |
| Visible-Light-Driven Silver Catalysis | Mild and efficient synthesis from readily available precursors. | Photocatalyst-free, ambient temperature, use of air as an oxidant. researchgate.netacs.org |
| Chiral Manganese Porphyrin-Catalyzed Oxidation | Enantioselective synthesis enabled by molecular recognition. | High enantioselectivities for diaryl-type sulfides. acs.org |
Mechanistic Exploration of Undiscovered Reactivity Modes
The electron-deficient nature of the sulfur center in this compound suggests a rich and largely unexplored reactivity profile. Future research will likely delve into uncovering novel reaction pathways and understanding the underlying mechanisms.
Computational studies, such as those employing Density Functional Theory (DFT), will be instrumental in predicting and rationalizing the reactivity of this compound. nih.govmdpi.com These studies can provide insights into bond dissociation energies, reaction barriers, and the stability of intermediates, guiding experimental design. wiley.com For instance, DFT calculations have been used to elucidate the mechanism of palladium-catalyzed enantioselective arylation of aryl sulfenate anions, revealing the importance of kinetic and thermodynamic preferences in determining the stereochemical outcome. nih.govconicet.gov.ar
Experimental investigations into the reactivity of this compound with various nucleophiles and electrophiles are also warranted. The compound's propensity to act as a sulfur-based electrophile could be exploited in novel C-S bond-forming reactions. rsc.org Furthermore, its potential to undergo deoxygenation to the corresponding sulfide (B99878) or oxidation to the sulfone under specific conditions opens up avenues for its use as a precursor in a variety of chemical transformations. wikipedia.org The palladium/N-heterocyclic carbene (NHC)-catalyzed amination of diaryl sulfoxides, which proceeds under mild conditions due to the electron-deficient nature of the leaving arenesulfenate anion, could be a particularly fruitful area of investigation for this compound. nih.gov
Integration with Flow Chemistry and Automated Synthesis
The adoption of flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability for the synthesis and manipulation of chemical compounds. rsc.org The integration of these technologies into the study of this compound is an emerging trend with considerable potential.
Flow chemistry is particularly well-suited for reactions that are hazardous or difficult to control in batch processes. syrris.com For example, an efficient electrochemical flow process has been developed for the selective oxidation of sulfides to sulfoxides and sulfones without the need for a supporting electrolyte. nih.govacs.orgacs.orgcardiff.ac.uk This fully automated protocol highlights the advantages of flow electrolysis and could be adapted for the controlled synthesis of this compound and its further oxidation. Another example is the flow synthesis of sulfoxides using perselenic acid generated in situ, which allows for selective oxidation by tuning the amount of the oxidizing agent. researchgate.net
Automated synthesis platforms, often coupled with high-throughput screening, can accelerate the discovery of new reactions and the optimization of reaction conditions. rsc.org Such systems could be employed to rapidly screen a wide range of catalysts and reaction parameters for the synthesis of this compound derivatives, significantly speeding up the research and development process.
Role in Sustainable Chemistry and Catalysis
The principles of green and sustainable chemistry are increasingly guiding chemical research and development. This compound and its derivatives have the potential to contribute to this paradigm shift in several ways.
The development of environmentally benign methods for the synthesis of sulfoxides, such as aerobic photooxidation using visible light, is a key area of research. nih.govrsc.org These methods utilize air as a green oxidant and can often be performed under mild conditions. organic-chemistry.org Applying these green protocols to the synthesis of this compound would enhance its sustainability profile.
Furthermore, sulfoxides are emerging as efficient ligands in transition metal catalysis. rsc.orgresearchgate.netrsc.org The chirality of certain sulfoxide ligands can induce high enantioselectivity in catalytic reactions. researchgate.net The electron-withdrawing nature of the p-nitrophenyl groups in this compound could modulate the electronic properties of a metal center when used as a ligand, potentially leading to novel catalytic activity. Future research could explore the synthesis of chiral derivatives of this compound and their application as ligands in a variety of asymmetric transformations. While sulfoxides can sometimes poison metal catalysts, understanding and controlling their coordination chemistry can unlock their potential in catalysis. nih.gov
| Research Area | Potential Contribution of this compound |
| Green Synthesis | Can be synthesized using sustainable methods like aerobic photooxidation. nih.govrsc.orgorganic-chemistry.org |
| Asymmetric Catalysis | Chiral derivatives could serve as effective ligands for enantioselective transformations. researchgate.netrsc.org |
| Novel Catalysis | The electronic properties of the p-nitrophenyl groups could lead to unique catalytic activities when coordinated to a metal center. |
Q & A
Q. How should researchers document methodological limitations in studies involving this compound’s photodegradation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
